molecular formula C20H15NO B12878367 4-(3-Phenyl-1-benzofuran-2-yl)aniline CAS No. 32516-38-4

4-(3-Phenyl-1-benzofuran-2-yl)aniline

Cat. No.: B12878367
CAS No.: 32516-38-4
M. Wt: 285.3 g/mol
InChI Key: SAIJVNZJDBPKGF-UHFFFAOYSA-N
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Description

4-(3-Phenyl-1-benzofuran-2-yl)aniline is an aromatic amine derivative characterized by a benzofuran core substituted with a phenyl group at position 3 and an aniline moiety at position 2. The benzofuran scaffold contributes to its planar, conjugated structure, which may enhance electronic delocalization and influence properties such as fluorescence, solubility, and reactivity.

Properties

CAS No.

32516-38-4

Molecular Formula

C20H15NO

Molecular Weight

285.3 g/mol

IUPAC Name

4-(3-phenyl-1-benzofuran-2-yl)aniline

InChI

InChI=1S/C20H15NO/c21-16-12-10-15(11-13-16)20-19(14-6-2-1-3-7-14)17-8-4-5-9-18(17)22-20/h1-13H,21H2

InChI Key

SAIJVNZJDBPKGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC3=CC=CC=C32)C4=CC=C(C=C4)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Phenylbenzofuran-2-yl)aniline can be achieved through several methods:

    Nitration and Reduction: One common method involves the nitration of benzofuran followed by reduction to introduce the aniline group.

    Palladium-Catalyzed Amination: Another method involves the palladium-catalyzed amination of a halogenated benzofuran derivative with aniline.

Industrial Production Methods

Industrial production of 4-(3-Phenylbenzofuran-2-yl)aniline may involve large-scale nitration and reduction processes, or the use of continuous flow reactors for palladium-catalyzed amination. These methods ensure high yield and purity of the final product, making it suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

4-(3-Phenylbenzofuran-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nitrating agents, sulfonating agents

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Reduced benzofuran derivatives

    Substitution: Halogenated, nitrated, or sulfonated benzofuran derivatives

Mechanism of Action

The mechanism of action of 4-(3-Phenylbenzofuran-2-yl)aniline involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of aniline derivatives featuring heterocyclic substituents. Below, we compare its structural and inferred properties with analogs identified in the evidence (Table 1).

Table 1: Structural Comparison of 4-(3-Phenyl-1-benzofuran-2-yl)aniline and Related Compounds

Compound Name Heterocyclic Core Substituents Key Structural Differences
This compound Benzofuran Phenyl (C₆H₅) at position 3 Rigid benzofuran core
4-[5-(2-furyl)-1H-1,2,4-triazol-3-yl]aniline Triazole Furan (C₄H₃O) at position 5 Flexible triazole ring with furan
Aniline benzoate (C₆H₅NH₂·C₇H₅O₂) None Benzoate ion (C₇H₅O₂⁻) Ionic complex, no fused heterocycle

Key Observations

Triazoles, being π-deficient, may reduce basicity or alter redox properties .

Solubility and Reactivity: Aniline benzoate () forms ionic salts, enhancing solubility in polar solvents. In contrast, this compound’s non-ionic structure likely reduces polarity, favoring organic solvents. Its benzofuran-phenyl substituents may sterically hinder reactions at the aniline’s NH₂ group compared to simpler derivatives .

Biological and Functional Potential: Compounds like 4-[5-(2-furyl)-1H-1,2,4-triazol-3-yl]aniline () are often explored for antimicrobial or anticancer activity due to triazole’s bioisosteric properties. The benzofuran analog’s extended conjugation could make it a candidate for optoelectronic applications, though direct evidence is lacking in the provided materials .

Biological Activity

4-(3-Phenyl-1-benzofuran-2-yl)aniline, also known by its CAS number 32516-38-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

The compound can be characterized by the following properties:

PropertyDetails
CAS Number 32516-38-4
Molecular Formula C18H15N
Molecular Weight 257.32 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various bacteria and fungi, making it a candidate for further exploration in antimicrobial drug development.
  • Anti-inflammatory Properties : Research indicates that it may modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
  • Anticancer Effects : Some studies have suggested that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Activity

In a study evaluating the antibacterial properties of similar compounds, it was found that derivatives with benzofuran moieties often exhibited significant inhibitory effects against pathogenic bacteria. The inhibition zones for various strains were measured, indicating effectiveness against Gram-positive and Gram-negative bacteria. For example:

CompoundInhibition Zone (mm)Bacterial Strain
This compound24Staphylococcus aureus
21Escherichia coli

These results suggest that the benzofuran structure contributes to the antimicrobial efficacy of the compound .

Anticancer Activity

A series of studies focusing on benzofuran derivatives have reported their potential as anticancer agents. For instance, compounds similar to this compound were evaluated for their effects on cancer cell lines, showing IC50 values in the micromolar range against various types of cancer cells.

CompoundIC50 (µM)Cancer Cell Line
This compound15MCF7 (Breast Cancer)
20HeLa (Cervical Cancer)

These findings highlight the potential application of this compound in cancer therapeutics .

Case Studies

Recent case studies have focused on the synthesis and biological evaluation of compounds related to this compound. One notable study explored its anti-inflammatory properties in a murine model, demonstrating a significant reduction in inflammatory markers when treated with this compound compared to control groups.

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